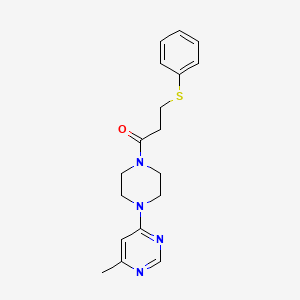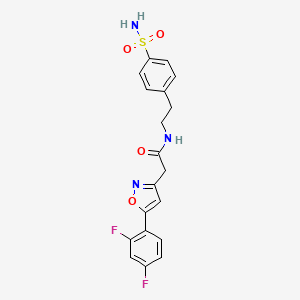![molecular formula C23H23N5O4S B2422236 N-(2,5-dimethoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896319-13-4](/img/structure/B2422236.png)
N-(2,5-dimethoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis analysis involves studying the methods used to create the compound. This can include the types of reactions used, the starting materials, the reaction conditions, and the overall yield .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with other compounds, decomposition reactions, and reactions under various conditions .Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique
Versatile Reagents for Synthetic Studies
The acetamide moiety, a common functional group in various natural and pharmaceutical products, plays a crucial role in synthetic chemistry. Research on related compounds highlights the development of new reagents for creating substituted products. For instance, p-methoxybenzyl N-acetylcarbamate potassium salt and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt have been introduced as stable, easy-to-handle compounds facilitating the synthesis of N-alkylacetamides through simple nucleophilic reactions. These advancements offer versatile equivalents for both N-acetamide and protected nitrogen nucleophiles, enhancing the synthesis of complex natural and pharmaceutical compounds (Sakai et al., 2022).
Novel Approaches in Drug Design
Modifying the acetamide group in molecules has shown promising results in the field of drug design, particularly for cancer therapy. The replacement of the acetamide group with an alkylurea moiety in certain compounds has led to significant advancements. This modification not only retains the compounds' antiproliferative activity but also dramatically reduces their toxicity, offering a new pathway for designing potent anticancer agents with lower side effects (Xiao-meng Wang et al., 2015).
Advances in Enzyme Inhibition
The synthesis and biological evaluation of acetamide derivatives have contributed to the understanding of enzyme inhibition mechanisms. For example, a series of synthesized compounds based on 1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide demonstrated notable activity against acetylcholinesterase, an enzyme critical for neurotransmission. This research offers insights into developing new therapeutic agents for diseases associated with acetylcholine dysfunction, such as Alzheimer's disease (Rehman et al., 2013).
Antioxidant and Anticancer Properties
Research into the structural modification of acetamide derivatives has revealed their potential antioxidant and anticancer activities. Novel coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized, displaying significant antioxidant activity due to various hydrogen bonding interactions. This indicates a promising avenue for developing new therapeutic agents with antioxidant properties (Chkirate et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[[5-(3-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4S/c1-30-17-8-6-7-16(13-17)22-25-26-23(28(22)27-11-4-5-12-27)33-15-21(29)24-19-14-18(31-2)9-10-20(19)32-3/h4-14H,15H2,1-3H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSFDXFXCODVPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(5-chloro-2-methoxyphenyl)-3-(3,3-dimethyl-2-oxobutyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2422153.png)
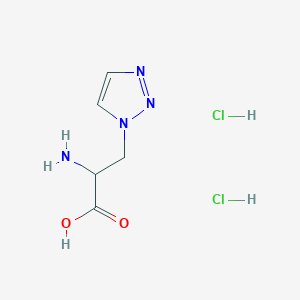
![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2422155.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2422157.png)

![4-[(4-Tert-butylphenyl)methoxy]-5-fluoroquinazoline](/img/structure/B2422159.png)

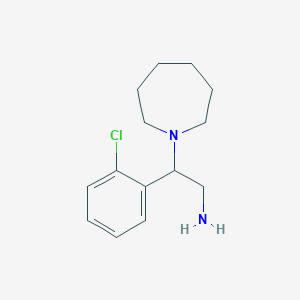
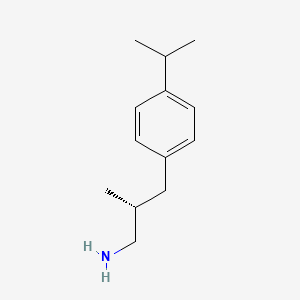
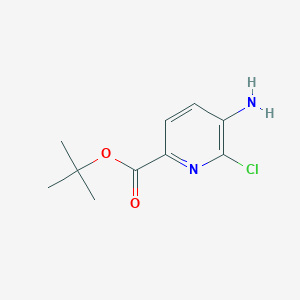
![Tert-butyl 3-cyclopropyl-2-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B2422172.png)
![methyl N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}carbamate](/img/structure/B2422174.png)
